molecular formula C33H25N5O6S2 B1665438 Acid Blue 120 parent CAS No. 25305-91-3

Acid Blue 120 parent

Cat. No.: B1665438
CAS No.: 25305-91-3
M. Wt: 651.7 g/mol
InChI Key: JLGHRHTZYNYXMD-JKWOPUAESA-N
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Description

Acid Blue 120 (C.I. 26400; CAS 3529-04-9) is a disazo dye with the molecular formula C₃₃H₂₃N₅Na₂O₆S₂ and a molecular weight of 695.68 g/mol . It is synthesized via a multi-step process involving diazotization of 3-aminobenzenesulfonic acid, coupling with naphthylamine derivatives, and sulfonation. The dye appears as a deep violet powder, soluble in water (purple) and ethanol (blue). Its sulfuric acid solution turns greenish-blue upon dilution, and it reacts with strong hydrochloric acid to form dark precipitates .

Acid Blue 120 is primarily used for dyeing wool, polyamide fibers, silk, leather, and paper. It exhibits moderate fastness properties under ISO and AATCC standards, including resistance to light, washing, perspiration, and seawater .

Properties

CAS No.

25305-91-3

Molecular Formula

C33H25N5O6S2

Molecular Weight

651.7 g/mol

IUPAC Name

8-(4-methylanilino)-5-[[4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C33H25N5O6S2/c1-21-12-14-22(15-13-21)34-31-19-18-30(27-10-5-11-32(33(27)31)46(42,43)44)38-37-29-17-16-28(25-8-2-3-9-26(25)29)36-35-23-6-4-7-24(20-23)45(39,40)41/h2-20,34H,1H3,(H,39,40,41)(H,42,43,44)

InChI Key

JLGHRHTZYNYXMD-JKWOPUAESA-N

SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O

Appearance

Solid powder

Other CAS No.

25305-91-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acid Blue 120 parent;  Sulfone cyanine;  J269.396H; 

Origin of Product

United States

Scientific Research Applications

Textile Industry

Acid Blue 120 is predominantly used in the textile industry for dyeing various fibers:

  • Wool and Silk Dyeing : It is particularly effective for dyeing wool and silk fabrics, providing a rich blue hue that is both bright and durable. The dye's affinity for protein fibers allows for deep penetration and vibrant coloration .
  • Polyamide Fibers : The dye is also suitable for polyamide fibers, commonly found in nylon products. Its application ensures that these materials retain their color even after multiple washes .

Environmental Research

Recent studies have focused on the biodegradation of Acid Blue 120 and its environmental impact:

  • Biodegradation Studies : Research has demonstrated that specific microorganisms can effectively degrade Acid Blue 120. For example, a study isolated bacteria capable of breaking down azo dyes, highlighting the potential for bioremediation strategies in polluted environments .
  • Adsorption Techniques : Investigations into adsorption methods have shown that materials like Na-Bentonite can be used to remove Acid Blue 120 from wastewater. Factors such as pH, contact time, and initial dye concentration significantly influence the adsorption capacity .

Health Effects Assessment

The health implications of synthetic dyes like Acid Blue 120 have been the subject of various studies:

  • Tissue Coloration : Case studies have reported instances of blue coloration in tissues related to exposure to food dyes, including those similar to Acid Blue 120. These findings raise concerns about potential health risks associated with prolonged exposure to synthetic dyes in food products .
  • Neurobehavioral Effects : Systematic reviews have assessed the neurobehavioral effects of food dyes on children, indicating a need for careful regulation and monitoring of synthetic dye consumption in vulnerable populations .

Table 1: Applications of Acid Blue 120

Application AreaSpecific UseNotes
Textile IndustryDyeing wool and silkProvides vibrant coloration
Dyeing polyamide fibersRetains color after washing
Environmental ScienceBiodegradationMicroorganisms can degrade the dye
Adsorption from wastewaterEffective removal using Na-Bentonite
Health AssessmentsTissue colorationPotential risks from synthetic dye exposure
Neurobehavioral studiesImpact on children’s health

Case Study 1: Bioremediation of Azo Dyes

A study conducted on microbial consortia showed significant promise in degrading Acid Blue 120. The research highlighted that specific bacterial strains could reduce dye concentration effectively over a defined period, suggesting a viable method for treating contaminated water bodies.

Case Study 2: Health Effects Evaluation

Research evaluating the health effects of synthetic dyes found correlations between high consumption rates of food products containing dyes like Acid Blue 120 and adverse health outcomes in children. This emphasizes the need for regulatory scrutiny regarding food additives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acid Blue 120 belongs to a family of sulfonated azo dyes with structural and functional similarities. Below is a detailed comparison with its analogs and related compounds:

Table 1: Structural and Functional Comparison of Acid Blue 120 with Analogues

Compound Molecular Features Key Applications Biochemical Interactions Reference
Acid Blue 120 Disazo, sulfonated groups, Cibacron Blue-like substructure Textile dyeing, enzyme purification Binds to pyruvate kinases (PYKs) via adenosine site
Acid Blue 129 Structural isomer of Acid Blue 120, varied substituent positions Textile dyeing, biochemical assays Similar PYK inhibition but lower affinity than Acid Blue 120
Acid Blue 161 Additional sulfonate groups, higher polarity Enhanced solubility in aqueous media Stronger binding to PYKs due to increased polarity
Cibacron Blue Anthraquinone-sulfonated scaffold Affinity chromatography, enzyme purification High specificity for nucleotide-binding enzymes (e.g., dehydrogenases)

Key Research Findings

Enzyme Inhibition Mechanisms: Acid Blue 120 and its analogs (e.g., Acid Blue 129, 161) inhibit pyruvate kinases (PYKs) by binding to their adenosine-binding sites, mimicking nucleotide interactions . Co-crystallization studies confirm that these dyes occupy the same binding pocket as suramin, a trypanocidal drug . Cibacron Blue, despite structural differences, shares functional overlap with Acid Blue 120 in enzyme purification. However, Acid Blue 120 exhibits broader pH stability in textile applications .

Structural Determinants of Activity: The sulfonated groups in Acid Blue 120 enhance water solubility and electrostatic interactions with enzymes. Analogues with additional sulfonate groups (e.g., Acid Blue 161) show stronger binding but reduced thermal stability .

Performance in Textile Applications :

  • Acid Blue 120 outperforms Acid Blue 129 in lightfastness (ISO 105-B02) and washfastness (AATCC 61-2013), likely due to its optimized sulfonation pattern .
  • Compared to Cibacron Blue, Acid Blue 120 is less effective in enzyme purification but more cost-effective for industrial dyeing .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Detailed Reaction Conditions

First Diazotization
  • Reactants : 3-Aminobenzenesulfonic acid (1 eq), NaNO$$_2$$ (1.1 eq), HCl (excess).
  • Conditions :
    • Temperature: 0–5°C (ice-water bath).
    • Duration: 30–60 minutes.
    • pH: <1 (strongly acidic).
  • Mechanism : The primary amine reacts with nitrous acid (generated in situ) to form a diazonium chloride salt.
First Coupling
  • Reactants : Diazonium salt (1 eq), Naphthalen-1-amine (1 eq).
  • Conditions :
    • Solvent: Aqueous HCl (pH 4–5).
    • Temperature: 5–10°C.
    • Stirring: 2–4 hours.
  • Outcome : Forms a monoazo compound via electrophilic aromatic substitution at the naphthalene ring’s α-position.
Second Diazotization
  • Reactants : Monoazo compound (1 eq), NaNO$$_2$$ (1.1 eq), HCl (excess).
  • Conditions :
    • Temperature: 0–5°C.
    • Monitoring: Starch-iodide paper to confirm excess HNO$$_2$$.
  • Challenge : Stabilizing the bis-diazonium salt requires strict temperature control to prevent decomposition.
Second Coupling
  • Reactants : Bis-diazonium salt (1 eq), 8-(p-Toluidino)naphthalene-1-sulfonic acid (1 eq).
  • Conditions :
    • Solvent: Aqueous NaOH (pH 8–9).
    • Temperature: 10–15°C.
    • Duration: 3–5 hours.
  • Mechanism : Alkaline conditions facilitate coupling at the toluidino group’s para position, forming the bis-azo structure.

Industrial-Scale Optimization

Critical Process Parameters

Industrial production (≥100 kg batches) requires optimization of:

  • Oleum Concentration : 25–65% free SO$$_3$$ for efficient sulfonation without side reactions.
  • Temperature Control :
    • Diazotization: ≤5°C to prevent diazonium salt decomposition.
    • Coupling: 10–15°C to balance reaction rate and selectivity.
  • Stoichiometry : 1.8–2.25 moles of SO$$_3$$ per mole of amine for complete sulfonation.

Table 2: Industrial Reaction Parameters

Parameter Optimal Range Deviation Impact
Diazotization temperature 0–5°C >10°C: Reduced yield (≤30%)
Coupling pH 8–9 (alkaline) pH <7: Incomplete coupling
Oleum concentration 25–65% SO$$_3$$ <25%: Slow reaction; >65%: Over-sulfonation

Purification and Isolation

  • Filtration : Crude product is filtered under vacuum to remove inorganic salts (e.g., NaCl, Na$$2$$SO$$4$$).
  • Recrystallization :
    • Solvent: Methanol/water (3:1 v/v).
    • Purity: ≥98% after two recrystallizations.
  • Drying : Vacuum oven at 80°C for 6–8 hours to remove residual solvents.

Analytical Validation

Spectroscopic Characterization

  • UV-Vis : λ$$_{\text{max}}$$ = 618 nm (ε = 92,960 L·mol$$^{-1}$$·cm$$^{-1}$$) in aqueous solution.
  • FT-IR : Peaks at 1,580 cm$$^{-1}$$ (N=N stretch) and 1,040 cm$$^{-1}$$ (S=O stretch) confirm azo and sulfonic groups.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).
  • Elemental Analysis :
    • Calculated for C$${33}$$H$${25}$$N$${5}$$O$${6}$$S$$_{2}$$: C 58.31%, H 3.68%, N 10.29%.
    • Observed: C 58.2%, H 3.7%, N 10.1%.

Challenges and Mitigation Strategies

Common Impurities

  • Pink-Colored Byproduct : Forms due to over-oxidation during coupling. Mitigated by rapid Na$$2$$Cr$$2$$O$$_7$$ addition (≤60 seconds).
  • Residual Solvents : Methanol ≤0.1% achieved via vacuum drying.

Yield Optimization

  • Leuco Dye Isolation : 83% yield via trituration with methanol.
  • Oxidation Efficiency : 98% yield when Na$$2$$Cr$$2$$O$$_7$$ is added at −10°C.

Q & A

Basic Research Questions

Q. What established synthetic pathways exist for Acid Blue 120 parent, and how can their efficiency be experimentally validated?

  • Methodological Answer : Compare synthetic routes (e.g., diazotization, coupling reactions) by varying parameters like temperature, pH, and catalyst loading. Validate efficiency using yield calculations, purity assessments (HPLC, UV-Vis), and reproducibility trials. Standardize characterization via NMR and FTIR to confirm structural fidelity .
  • Experimental Design : Use a factorial design to isolate critical variables affecting yield. Include control experiments to rule out side reactions.

Q. How should researchers characterize the purity and stability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., exposure to light, heat, or humidity) and monitor degradation via spectrophotometry. Pair with mass spectrometry (MS) to identify degradation byproducts. Use standardized protocols from ACS guidelines to ensure comparability across studies .
  • Data Interpretation : Quantify degradation kinetics using Arrhenius equations and report uncertainties in measurements (e.g., ±SD for triplicate trials) .

Advanced Research Questions

Q. How can contradictions in reported spectral data (e.g., NMR, IR) for this compound be resolved across independent studies?

  • Methodological Answer : Perform cross-validation using identical instrumentation and calibration standards. Collaborate with independent labs to replicate results. Publish raw spectral data and processing parameters (e.g., solvent, concentration) in supplementary materials to enhance transparency .
  • Data Contradiction Analysis : Apply multivariate analysis to distinguish instrument-specific artifacts from structural variations. Reference IUPAC guidelines for spectroscopic reporting .

Q. What advanced computational models are suitable for predicting this compound’s reactivity in novel solvent systems?

  • Methodological Answer : Employ density functional theory (DFT) to simulate electron distribution and reactive sites. Validate predictions with experimental kinetic studies (e.g., reaction rate measurements in polar vs. nonpolar solvents). Use software like Gaussian or ORCA, ensuring parameters align with published benchmarks .
  • Limitations : Address discrepancies between theoretical and empirical data by refining solvation models or incorporating entropy effects .

Q. How can researchers systematically identify gaps in the literature on this compound’s environmental fate?

  • Methodological Answer : Conduct a bibliometric analysis using SciFinder or Web of Science, filtering for peer-reviewed studies (2000–2025). Use keywords like "photodegradation," "bioaccumulation," and "metabolite identification." Map trends to highlight understudied areas (e.g., soil adsorption mechanisms) .
  • Ethical Practice : Cite primary sources exclusively; avoid secondary summaries or non-peer-reviewed platforms .

Methodological & Ethical Considerations

Q. What statistical approaches are recommended for interpreting variability in this compound’s bioassay data?

  • Methodological Answer : Apply ANOVA to assess significance across biological replicates. Report p-values with Bonferroni corrections for multiple comparisons. Use bootstrapping to estimate confidence intervals for low-sample-size datasets .
  • Data Transparency : Share raw datasets in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers design experiments to ensure reproducibility of this compound’s catalytic properties?

  • Methodological Answer : Pre-register protocols on platforms like Open Science Framework. Include step-by-step synthesis details, equipment specifications (e.g., HPLC column type), and failure analyses. Use ACS-style reporting for clarity .
  • Collaborative Frameworks : Engage in interlaboratory studies to harmonize methodologies and reduce institutional bias .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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